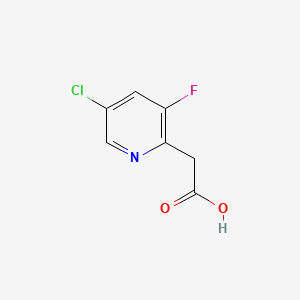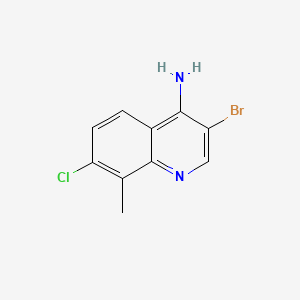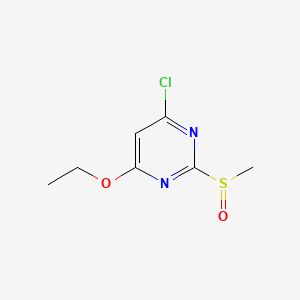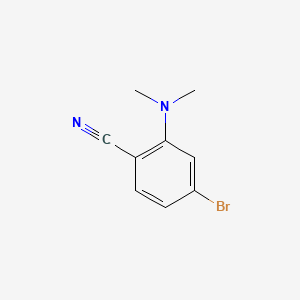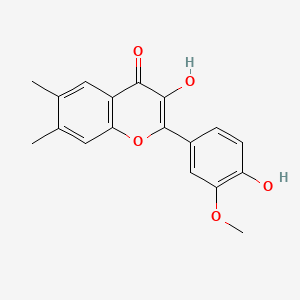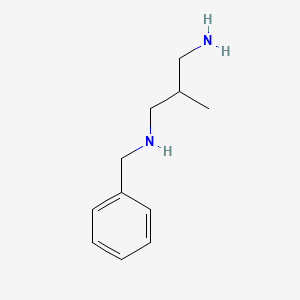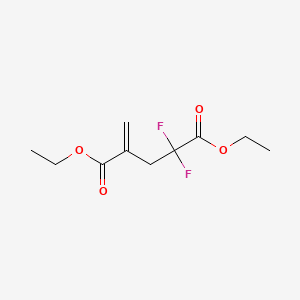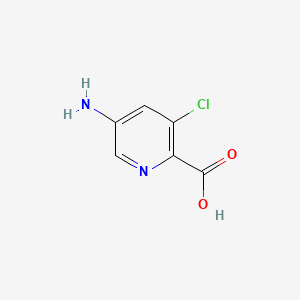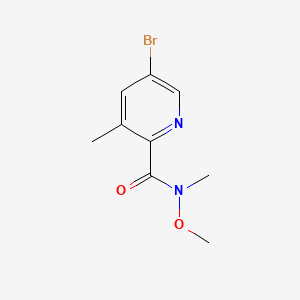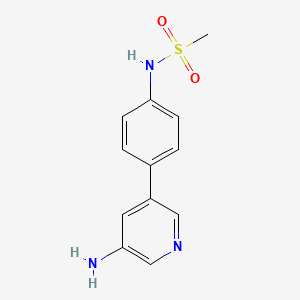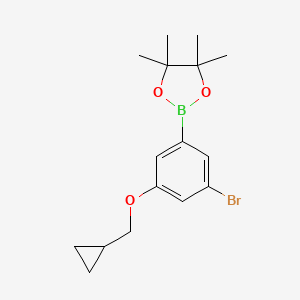
2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The compound has a molecular weight of 353.06 .
Synthesis Analysis
The synthesis of this compound involves a radical approach. It is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . The Matteson-CH2-homologation was carried out with in situ generated CH2 BrLi in THF at low temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 .Chemical Reactions Analysis
The compound undergoes catalytic protodeboronation, which is a valuable but unknown transformation . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Wissenschaftliche Forschungsanwendungen
1. Suzuki–Miyaura Coupling
- Summary of Application: This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The specific methods of application would depend on the exact experimental conditions, but generally, the organoboron reagent would be combined with a palladium catalyst and a base in a suitable solvent. The reaction would then be heated to facilitate the cross-coupling .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic molecules .
2. Drug Design and Delivery
- Summary of Application: Boronic acids and their esters, such as the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
3. Neutron Capture Therapy
- Summary of Application: Boron-containing compounds are often used in neutron capture therapy, a type of cancer treatment. The boron atoms in these compounds can capture neutrons, which then decay and release high-energy alpha particles that can kill cancer cells .
- Methods of Application: The boron-containing compound would be administered to the patient, and then the area with the cancer would be irradiated with neutrons. The boron atoms in the compound would capture these neutrons and release alpha particles .
- Results or Outcomes: The outcome of this treatment would be the destruction of cancer cells while minimizing damage to healthy tissue .
4. Organic Synthesis
- Summary of Application: Boronic esters are commonly used in organic synthesis, particularly in carbon-carbon bond-forming reactions. They can be used to introduce a variety of functional groups into organic molecules .
- Results or Outcomes: The outcome of such reactions is the formation of new organic compounds with complex structures .
5. Material Science
- Summary of Application: Boronic esters are often used in the synthesis of new materials, including polymers and ceramics. These materials can have a wide range of properties, depending on the specific boronic ester used and the conditions of the synthesis .
- Results or Outcomes: The outcome of such syntheses is the creation of new materials with potentially useful properties .
6. Biochemical Research
- Summary of Application: Boronic esters are often used in biochemical research, including the study of enzymes and other biological molecules. They can act as inhibitors or activators of certain biochemical processes, and can also be used to label or modify biological molecules .
- Results or Outcomes: The outcomes of such research could include new insights into biological processes, or the development of new biochemical tools or techniques .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZRFGSKTCMGPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675273 |
Source


|
| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218789-49-1 |
Source


|
| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

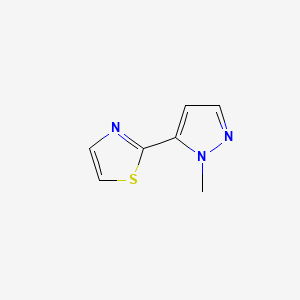
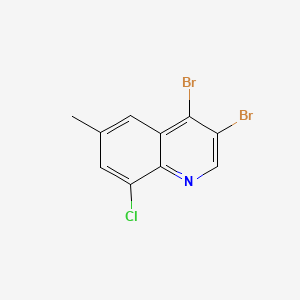
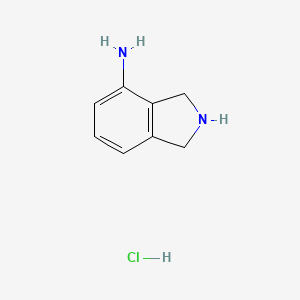
![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)
